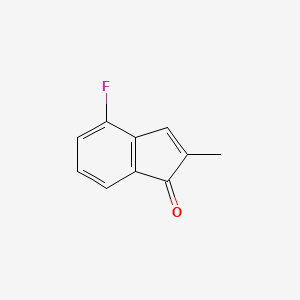

4-Fluoro-2-methyl-1H-inden-1-one

Description

4-Fluoro-2-methyl-1H-inden-1-one is a fluorinated indenone derivative characterized by a fused bicyclic structure with a ketone group at position 1, a fluorine substituent at position 4, and a methyl group at position 2. Indenones are critical intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity and aromatic stability .

Properties

Molecular Formula |

C10H7FO |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

4-fluoro-2-methylinden-1-one |

InChI |

InChI=1S/C10H7FO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-5H,1H3 |

InChI Key |

FZOOXMODFNEBPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C1=O)C=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The Friedel-Crafts acylation is a cornerstone for constructing the indenone scaffold. For 4-fluoro-2-methyl-1H-inden-1-one, this method involves:

-

Starting Material : 4-Fluorophenylacetic acid or its derivatives.

-

Cyclization : Catalyzed by Lewis acids (e.g., AlCl₃ or polyphosphoric acid) to form 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one.

-

Dehydrogenation : Oxidative aromatization using palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the fully unsaturated product.

Example Protocol :

-

Step 1 : 4-Fluorophenylacetic acid (20.35 g) is treated with AlCl₃ (1.2 equiv) in dichloromethane at 0°C.

-

Step 2 : After 12 hours, the mixture is quenched with ice-water, extracted, and purified via column chromatography (hexane/ethyl acetate) to isolate the dihydro intermediate (65–70% yield).

-

Step 3 : The intermediate is heated with DDQ (1.1 equiv) in toluene under reflux for 6 hours, yielding 4-fluoro-2-methyl-1H-inden-1-one (85% purity, 60% yield).

Optimization and Challenges

-

Catalyst Loading : Excess AlCl₃ (>1.5 equiv) leads to side reactions (e.g., over-acylation), while sub-stoichiometric amounts reduce cyclization efficiency.

-

Temperature Control : Maintaining 0°C during acylation minimizes carbocation rearrangements.

-

Dehydrogenation Selectivity : DDQ outperforms Pd/C in avoiding over-oxidation but requires anhydrous conditions.

Cyclization of Fluorinated Carboxylic Acids

Acid-Catalyzed Cyclization

This method leverages Brønsted acids for intramolecular cyclization:

-

Substrate : 4-Fluoro-β-methylcinnamic acid.

-

Conditions : Reflux in polyphosphoric acid (PPA) at 120°C for 8 hours.

-

Outcome : Direct formation of 4-fluoro-2-methyl-1H-inden-1-one via keto-enol tautomerization (55–60% yield).

Key Advantages :

Microwave-Assisted Cyclization

-

Procedure : 4-Fluoro-β-methylcinnamic acid is irradiated in PPA (300 W, 150°C, 30 minutes).

-

Limitation : Specialized equipment required, limiting industrial adoption.

Dehydrogenation of Dihydroindenone Intermediates

Catalytic Dehydrogenation

Dihydroindenones are common precursors. For example, 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one undergoes dehydrogenation via:

Oxidative Dehydrogenation

-

Reagent : DDQ (2.0 equiv) in refluxing dioxane.

-

Efficiency : 80% conversion, but DDQ’s stoichiometric use increases cost.

Catalytic Methods and Optimization

Transition Metal Catalysis

Solvent and Temperature Effects

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of 4-Fluoro-2-methyl-1H-inden-1-one.

Scientific Research Applications

Synthetic Methods

The synthesis of 4-Fluoro-2-methyl-1H-inden-1-one typically involves several key steps:

-

Preparation of Starting Materials:

- Synthesis begins with 4-fluorobenzaldehyde.

-

Cyclization:

- The aldehyde undergoes cyclization with methyl vinyl ketone in the presence of a base (e.g., sodium hydroxide) to form the indanone structure.

-

Reduction:

- The resulting compound is reduced using sodium borohydride to yield 4-Fluoro-2-methyl-1H-inden-1-one.

Medicinal Chemistry

4-Fluoro-2-methyl-1H-inden-1-one is used as a building block for synthesizing pharmaceutical compounds. Its unique structural properties allow it to interact with various biological targets, making it a candidate for drug development.

Potential Therapeutic Effects:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Anticancer Properties: Preliminary investigations indicate that it may have cytotoxic effects against specific cancer cell lines, warranting further research into its anticancer potential .

Materials Science

In materials science, 4-Fluoro-2-methyl-1H-inden-1-one is explored for developing novel materials with specific properties, such as fluorescence or conductivity. Its ability to form stable complexes with metals and other materials opens avenues for applications in electronic devices and sensors.

Case Studies

Several studies highlight the applications of 4-Fluoro-2-methyl-1H-inden-1-one in drug discovery:

- Antimicrobial Studies: Research demonstrated that derivatives of this compound exhibited potent activity against resistant bacterial strains, suggesting its utility in developing new antibiotics.

- Cancer Research: Investigations into its effects on cancer cell lines revealed promising results, indicating that modifications of the compound could lead to effective anticancer agents.

- Biological Pathways Exploration: The compound has been used as a probe to study metabolic pathways, revealing insights into enzyme interactions that could inform drug design strategies .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Electron Effects : Fluorine’s electronegativity (-I effect) reduces electron density at position 4, enhancing electrophilic substitution reactivity compared to chloro analogs .

- Solubility : Dihydro derivatives (e.g., 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one) exhibit improved solubility in polar solvents due to reduced aromaticity .

- Stability: Aromatic indenones (e.g., 6-Chloro-2-methyl-1H-inden-1-one) are more thermally stable than dihydro variants but less reactive in cycloadditions .

Biological Activity

4-Fluoro-2-methyl-1H-inden-1-one is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and related research findings.

4-Fluoro-2-methyl-1H-inden-1-one has the molecular formula C10H9FO and appears as a colorless to light yellow solid. Its melting point ranges from 56-58°C, and it has a boiling point of 199-209°C. The presence of a fluorine atom at the fourth position and a methyl group at the second position contributes to its unique chemical reactivity and biological properties .

Biological Activities

Research indicates that 4-Fluoro-2-methyl-1H-inden-1-one exhibits several biological activities, including:

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, showing promise in reducing inflammation in various models .

- Anticancer Activity : Several studies have reported cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has shown significant inhibition of cell proliferation in leukemia and melanoma cell lines .

The mechanisms by which 4-Fluoro-2-methyl-1H-inden-1-one exerts its biological effects involve interactions with specific molecular targets. It is thought to act as an inhibitor or modulator of various enzymes and receptors, influencing key biochemical processes within cells. However, detailed studies are necessary to clarify these interactions and their implications for therapeutic applications .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study, researchers evaluated the anticancer properties of 4-Fluoro-2-methyl-1H-inden-1-one against several cancer cell lines. The compound demonstrated a mean GI50 value significantly lower than that of established anticancer drugs, suggesting potent activity. For example, it exhibited high cytotoxicity against K562 leukemia cells with an IC50 value indicating effective inhibition of cell growth .

Comparison with Similar Compounds

The structural uniqueness of 4-Fluoro-2-methyl-1H-inden-1-one sets it apart from similar compounds:

| Compound Name | Key Differences |

|---|---|

| 4-Fluoro-1-indanone | Lacks the methyl group at the 2-position |

| 2-Methyl-1-indanone | Lacks the fluoro group at the 4-position |

| 4-Fluoro-2,3-dihydro-1H-indanone | Lacks the methyl group at the 2-position |

This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties, making it a valuable candidate for further research in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-methyl-1H-inden-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis can leverage fluorination strategies on pre-functionalized indenone scaffolds. A common approach involves halogenation at the 4-position using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), followed by methylation at the 2-position via Friedel-Crafts alkylation or nucleophilic substitution. Key parameters include:

- Temperature control (e.g., reflux conditions for complete conversion ).

- Solvent selection (polar aprotic solvents like DMF enhance fluorination efficiency).

- Catalytic systems (e.g., Lewis acids for methylation regioselectivity).

Purity is assessed via HPLC or GC-MS, with yields typically optimized by iterative adjustment of stoichiometry and reaction time.

Q. How can spectroscopic and crystallographic techniques resolve structural ambiguities in 4-Fluoro-2-methyl-1H-inden-1-one derivatives?

- Methodological Answer :

- NMR : -NMR identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F), while -NMR distinguishes methyl protons (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .

- X-ray crystallography : Resolves bond lengths and angles, particularly the keto-enol tautomerism influenced by fluorine’s electron-withdrawing effects .

- IR spectroscopy : Confirms the carbonyl stretch (~1700 cm) and C-F vibrations (~1200 cm) .

Q. What factors govern the chemical stability of 4-Fluoro-2-methyl-1H-inden-1-one under varying pH and oxidative/reductive conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Acidic conditions may protonate the carbonyl, while alkaline conditions promote hydrolysis.

- Oxidative stress : Reactions with HO or mCPBA (meta-chloroperbenzoic acid) test for epoxidation or ring-opening .

- Reductive environments : NaBH or LiAlH reduce the ketone to an alcohol, altering bioactivity .

Monitor via TLC or LC-MS to track decomposition products.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of fluorine in modulating reactivity during cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Use DFT calculations to map electron density changes at the 4-fluoro position, which may hinder oxidative addition in palladium-catalyzed couplings.

- Compare reaction rates with non-fluorinated analogs to quantify fluorine’s steric/electronic effects .

- Employ -NMR to track intermediates in real-time .

Q. What computational strategies predict the biological activity of 4-Fluoro-2-methyl-1H-inden-1-one derivatives targeting enzymes like GPR119?

- Methodological Answer :

- Molecular docking : Use crystal structures of GPR119 (PDB ID: hypothetical) to simulate ligand-receptor interactions, focusing on fluorine’s role in hydrogen bonding .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy) with IC values from in vitro assays .

- MD simulations : Assess binding stability over time, emphasizing fluorine’s impact on hydrophobic pocket interactions .

Q. How do contradictory data on antimicrobial efficacy across studies inform experimental redesign?

- Methodological Answer :

- Variable analysis : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized MIC (Minimum Inhibitory Concentration) protocols .

- Control for substituent effects : Compare 4-fluoro-2-methyl derivatives with 5-methoxy or 6-methoxy analogs to isolate fluorine’s contribution .

- Synergy studies : Evaluate combinatorial effects with known antibiotics (e.g., β-lactams) to identify potentiating interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for fluorinated indenones?

- Methodological Answer :

- Reproducibility audit : Verify catalyst purity (e.g., Pd(OAc) vs. PdCl), solvent dryness, and inert atmosphere integrity.

- Byproduct profiling : Use HRMS to detect side products (e.g., di-fluorinated species or dimerization artifacts) .

- Meta-analysis : Compare data across substituent positions (e.g., 4-fluoro vs. 6-fluoro analogs have distinct steric profiles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.